molecular formula C9H14ClN3O3 B12925718 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone CAS No. 66597-68-0

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone

Cat. No.: B12925718
CAS No.: 66597-68-0
M. Wt: 247.68 g/mol
InChI Key: LIKDAGDCHRRTLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities . Derivatives of this core structure are extensively investigated for their potential as vasodilators to treat cardiovascular diseases and as targeted anticancer agents . The pyridazinone moiety is a key pharmacophore found in compounds that act as phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors, making it a valuable template for developing therapies in reverse cardio-oncology, a field that addresses the link between hypertension and cancer . Researchers value this core structure for its ability to interact with multiple biological targets. This product is intended for research purposes such as bioactivity screening, mechanism of action studies, and structure-activity relationship (SAR) exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

66597-68-0

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-2-(2-hydroxyethyl)-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one

InChI

InChI=1S/C9H14ClN3O3/c1-12(2-4-14)7-6-11-13(3-5-15)9(16)8(7)10/h6,14-15H,2-5H2,1H3

InChI Key

LIKDAGDCHRRTLX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C(=O)N(N=C1)CCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chloro and hydroxyethyl groups through nucleophilic substitution and addition reactions. The final step involves the methylation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Properties : Research indicates that derivatives of pyridazinone compounds exhibit antidiabetic effects. For instance, studies have shown that similar compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
  • Anticancer Activity : Some pyridazinone derivatives have been investigated for their potential to inhibit cancer cell proliferation. For example, compounds structurally related to 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone have demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy .
  • Neurological Effects : The compound's ability to modulate neurotransmitter systems may provide insights into treatments for neurodegenerative diseases. Research has indicated that similar structures can interact with glutamate receptors, potentially offering neuroprotective benefits .

Biochemical Applications

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which are critical in various signaling pathways associated with disease progression .
  • Drug Development : The unique structure of 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone makes it a candidate for further modification and optimization in drug design, particularly for targeting specific receptors or enzymes in therapeutic applications .

Environmental Applications

  • Pollutant Degradation : Preliminary studies suggest that compounds similar to 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone may be effective in degrading environmental pollutants through advanced oxidation processes. This could have implications for bioremediation strategies .

Data Tables

Application AreaSpecific Use CasesReferences
PharmacologyAntidiabetic agents
Anticancer activity
Neurological treatments
BiochemistryEnzyme inhibition
Drug development
Environmental SciencePollutant degradation

Case Studies

  • Antidiabetic Study :
    • A study conducted on diabetic rats showed that administering a pyridazinone derivative improved glycemic control and enhanced insulin sensitivity compared to controls . This suggests potential therapeutic uses in managing diabetes.
  • Cancer Cell Proliferation :
    • In vitro experiments demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . This highlights its potential role as an anticancer agent.
  • Neuroprotective Effects :
    • Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity, which is relevant for conditions like Alzheimer's disease . This opens avenues for further exploration in neuropharmacology.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences, physicochemical properties, and biological activities of 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone and related pyridazinones:

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Weight Biological Activity/Application Key Evidence IDs
Target Compound 2-Hydroxyethyl (2-Hydroxyethyl)(methyl)amino 309.75* Not explicitly stated (potential PDE inhibition)
4-Chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone 4-Methoxyphenyl (2-Hydroxyethyl)(methyl)amino 309.75 Agrochemical/Pharmaceutical candidate
4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone 3-Chlorophenyl Piperazino 325.20 Not specified (structural analog)
Sandoz 6706 (4-Chloro-5-dimethylamino-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone) α,α,α-Trifluoro-m-tolyl Dimethylamino 335.72 Herbicidal (inhibits chloroplast development)
Pyridaben (4-Chloro-2-tert-butyl-5-[(4-tert-butylbenzyl)thio]-3(2H)-pyridazinone) tert-Butyl Benzylthio (with tert-butyl) 364.94 Acaricide/Insecticide (PDE III inhibitor)
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone 3-Trifluoromethylphenyl Methylamino 317.70 Toxic (poison by ingestion)

*Molecular weight calculated from formula in ; exact value may vary.

Key Findings:

Substituent Effects on Bioactivity: Hydrophilic groups (e.g., hydroxyethyl) at positions 2 and 5, as in the target compound, may enhance solubility but reduce membrane permeability compared to lipophilic analogs like Pyridaben (tert-butyl and benzylthio groups) . The (2-hydroxyethyl)(methyl)amino group in the target compound and its 4-methoxyphenyl analog () likely confer moderate PDE inhibition, similar to Pyridaben’s action on PDE III .

Toxicity and Safety: Compounds with trifluoromethylphenyl or methylamino groups (e.g., Sandoz 6706 and compound) exhibit higher toxicity (e.g., herbicidal effects, acute oral toxicity) compared to the target compound’s hydrophilic derivatives .

Synthetic Challenges: Introducing substituents at position 5 in pyridazinones often requires controlled conditions to avoid elimination reactions, as seen in . The target compound’s synthesis likely involves protecting hydroxyethyl groups to prevent side reactions .

Pharmacological Potential: Pyridazinones with hydroxyethyl or amino groups (e.g., the target compound and analogs) show promise in cardiovascular research due to their structural similarity to milrinone, a known PDE III inhibitor .

Research Implications

The structural versatility of pyridazinones allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. The target compound’s hydroxyethyl groups position it as a candidate for diseases requiring hydrophilic therapeutics, such as heart failure or renal disorders. Further studies should explore its PDE selectivity, metabolic stability, and in vivo efficacy relative to analogs like Pyridaben and Sandoz 6706.

Biological Activity

4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and hydroxyethyl substituents that may enhance its pharmacological properties. Research into its biological activity has revealed various therapeutic potentials, including anti-diabetic, anti-inflammatory, and anti-cancer effects.

  • Molecular Formula : C8H12ClN3O
  • Molecular Weight : 189.65 g/mol
  • CAS Number : 66597-68-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the hydroxyethyl and methylamino groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds similar to 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone may inhibit key enzymes related to glucose metabolism. For instance, studies have shown that certain pyridazinone derivatives can inhibit ketohexokinase (KHK), an enzyme implicated in fructose metabolism, thereby potentially reducing hyperglycemia and obesity-related complications .

Anti-Diabetic Activity

The compound exhibits promising anti-diabetic properties by modulating glucose levels. In vitro studies have demonstrated that it can lower blood glucose levels in diabetic models, likely through the inhibition of glucose absorption and enhancement of insulin sensitivity .

Anti-Inflammatory Effects

In addition to its metabolic effects, 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone has been associated with anti-inflammatory activity. It may exert this effect by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical mediators in inflammatory responses .

Anti-Cancer Potential

Preliminary studies suggest that this compound could have anti-cancer properties. It appears to induce apoptosis in cancer cell lines and disrupt cell cycle progression, particularly in the G2/M phase. This activity is likely mediated through interactions with specific targets within cancer cells, leading to cell death and reduced proliferation .

Case Studies

StudyFindings
Study 1Demonstrated significant reduction in blood glucose levels in diabetic rats treated with the compound.
Study 2Showed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating anti-inflammatory effects.
Study 3Induced apoptosis in HeLa cells with a notable IC50 value suggesting potent anti-cancer activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-2-(2-hydroxyethyl)-5-((2-hydroxyethyl)(methyl)amino)-3(2H)-pyridazinone, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, pyridazinone derivatives are synthesized via condensation of substituted amines with chlorinated pyridazinone intermediates under inert atmospheres .
  • Purity Optimization : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress. Purify via recrystallization in ethanol/water mixtures or silica gel column chromatography (eluent: chloroform/methanol 9:1 v/v). Confirm purity using 1H^1H-NMR (DMSO-d6) to verify absence of unreacted hydroxyethyl or methylamine groups .

Q. How can the compound’s structural integrity be validated under varying experimental conditions (e.g., pH, temperature)?

  • Structural Stability Testing : Perform accelerated degradation studies:

  • Thermal Stability : Heat samples to 60°C for 48 hours and analyze via FT-IR for carbonyl (C=O) stretch retention (~1680 cm1^{-1}) .
  • pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24 hours. Monitor degradation via LC-MS for fragments (e.g., loss of hydroxyethyl groups, m/z ~105) .

Q. What in vitro assays are suitable for assessing the compound’s biological activity?

  • Bioactivity Screening :

  • Enzyme Inhibition : Use fluorometric assays (e.g., acetylcholinesterase inhibition) with 96-well plates, comparing IC50 values to reference inhibitors like galantamine .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}C and quantify accumulation in cell lysates via scintillation counting .

Advanced Research Questions

Q. How does the compound influence chloroplast development in plant models, and what experimental designs can resolve contradictory data across species?

  • Mechanistic Insight : The compound inhibits carotenoid biosynthesis, leading to albinism in wheat seedlings by disrupting chloroplast ribosomes and grana-fret membranes .
  • Experimental Design :

  • Controlled Light/Dark Cycles : Compare treated vs. untreated seedlings grown under high-intensity light (800 μmol·m2^{-2}·s1^{-1}) vs. darkness for 9 days. Use TEM to visualize chloroplast ultrastructure .
  • Species-Specific Responses : Test Arabidopsis thaliana and Zea mays to identify conserved vs. divergent mechanisms. Quantify chlorophyll a/b ratios via spectrophotometry (absorbance at 663 nm and 645 nm) .

Q. What analytical techniques can resolve discrepancies in reported structure-activity relationships (SAR) for pyridazinone derivatives?

  • SAR Clarification :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Compare binding affinities of hydroxyethyl vs. methylamino substituents .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from pyridazinone analogs .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

  • Metabolic Engineering :

  • Prodrug Design : Synthesize acetylated or PEGylated derivatives to reduce hepatic clearance. Assess stability in rat liver microsomes (RLM) via LC-MS/MS .
  • Isotope Labeling : Incorporate deuterium at labile positions (e.g., hydroxyethyl groups) to prolong half-life. Validate using 2H^2H-NMR and pharmacokinetic studies in murine models .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s herbicidal vs. anti-inflammatory efficacy: How to reconcile these findings?

  • Contextual Factors :

  • Dose-Dependent Effects : At low doses (10 μM), anti-inflammatory activity dominates via COX-2 inhibition; at higher doses (>100 μM), herbicidal effects emerge due to carotenoid pathway disruption .
  • Model Organisms : Use mammalian cell lines (e.g., RAW 264.7 macrophages) for anti-inflammatory assays and plant models (e.g., Triticum aestivum) for herbicidal studies to isolate mechanisms .

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